6,6-Dimethylhept-1-yne
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Overview
Description
6,6-Dimethylhept-1-yne: is a hydrocarbon compound with the molecular formula C9H16 . It belongs to the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is a colorless, flammable, and toxic liquid primarily used in organic synthesis and as a reagent in research experiments.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction with t-butylacetylene: One method involves reacting t-butylacetylene with a proton-extracting agent to form 6,6-dimethylhept-1-yne.
Organometallic Reactions: Another method includes a multistep organometallic reaction sequence involving metalation by n-butyllithium followed by a Grignard reaction.
Industrial Production Methods: The industrial production of this compound often involves large-scale organometallic reactions, ensuring high yield and purity. The process may include the use of cyclopentyl methyl ether as a solvent to implement a safe, sustainable, and selective synthetic process .
Chemical Reactions Analysis
Types of Reactions:
Halogenation: 6,6-Dimethylhept-1-yne undergoes halogenation reactions due to its acetylenic unsaturation.
Oxidation: The compound can be oxidized under specific conditions to form various products.
Substitution: It can also undergo substitution reactions, where the triple bond plays a crucial role.
Common Reagents and Conditions:
Halogenation: Typically involves halogens like chlorine or bromine.
Oxidation: Common oxidizing agents include potassium permanganate or ozone.
Substitution: Reagents like alkyl halides or acids are often used.
Major Products:
Halogenation: Produces dihalides.
Oxidation: Forms carboxylic acids or ketones.
Substitution: Results in substituted alkynes or alkenes.
Scientific Research Applications
Chemistry: 6,6-Dimethylhept-1-yne is widely used in organic synthesis as a building block for more complex molecules.
Biology and Medicine: It serves as a precursor in the synthesis of pharmaceuticals, such as terbinafine, an antifungal agent .
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 6,6-dimethylhept-1-yne exerts its effects involves its acetylenic unsaturation, making it reactive in various chemical processes. In the synthesis of terbinafine, for example, it undergoes a series of organometallic reactions to form the key intermediate, 6,6-dimethylhept-1-en-4-yn-3-ol . This intermediate then participates in further reactions to produce the final pharmaceutical product .
Comparison with Similar Compounds
Properties
Molecular Formula |
C9H16 |
---|---|
Molecular Weight |
124.22 g/mol |
IUPAC Name |
6,6-dimethylhept-1-yne |
InChI |
InChI=1S/C9H16/c1-5-6-7-8-9(2,3)4/h1H,6-8H2,2-4H3 |
InChI Key |
VUJSMWCUMLMEKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCCC#C |
Origin of Product |
United States |
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